molecular formula C18H18N2O4 B6050722 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid

2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid

Cat. No. B6050722
M. Wt: 326.3 g/mol
InChI Key: RHWBLKOPGJETBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid, also known as MPACB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. Additionally, 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been shown to have low toxicity in vitro, which makes it a suitable candidate for further study. However, 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has not been extensively studied in animal models, which limits its potential for translation to clinical applications.

Future Directions

There are several future directions for the study of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the investigation of the mechanism of action of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the efficacy and safety of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid in animal models, which could pave the way for clinical trials in humans. Finally, the study of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid in combination with other therapeutic agents could provide new avenues for cancer treatment.

Synthesis Methods

The synthesis of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid involves the reaction of 2-methyl-3-nitrobenzoic acid with propionyl chloride to form 2-methyl-3-(propionylamino)benzoic acid. This intermediate is then reacted with 2-aminobenzoyl chloride to produce 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid. The synthesis of 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, and it has been suggested as a potential therapeutic agent for cancer treatment. 2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid has also been studied for its anti-inflammatory properties, and it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[[2-methyl-3-(propanoylamino)phenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-16(21)19-14-9-6-10-15(11(14)2)20-17(22)12-7-4-5-8-13(12)18(23)24/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWBLKOPGJETBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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